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molecular formula C7H5ClFNO B1348546 2-Chloro-4-fluorobenzamide CAS No. 88578-90-9

2-Chloro-4-fluorobenzamide

Cat. No. B1348546
M. Wt: 173.57 g/mol
InChI Key: XIQZTMMWBKPFSE-UHFFFAOYSA-N
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Patent
US07262220B2

Procedure details

1.64 g (6 mmol) of 2-chloro-4-fluorobenzamide were dissolved in 3 ml of dichloromethane and, at 0° C. and under a nitrogen atmosphere, 0.8 ml (9.3 mmol) of oxalyl chloride was added, and the mixture was heated to reflux for 9 hours. The reaction mixture was concentrated under high vacuum and afforded 1.17 g (5.8 mmol) of the desired product, which was employed as solution in dichloromethane (1 mmol in 1.7 ml of solution) in stage b.
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].C(Cl)(=O)[C:13](Cl)=[O:14]>ClCCl>[Cl:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4]([N:6]=[C:13]=[O:14])=[O:5]

Inputs

Step One
Name
Quantity
1.64 g
Type
reactant
Smiles
ClC1=C(C(=O)N)C=CC(=C1)F
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 9 hours
Duration
9 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under high vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)N=C=O)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.8 mmol
AMOUNT: MASS 1.17 g
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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